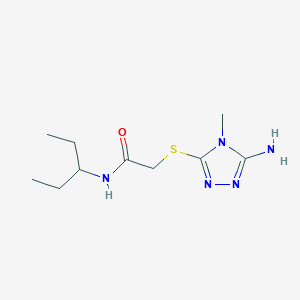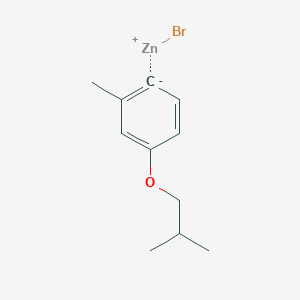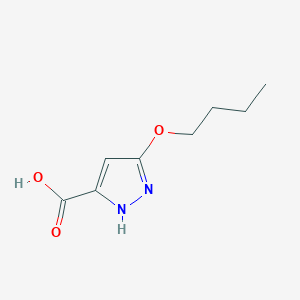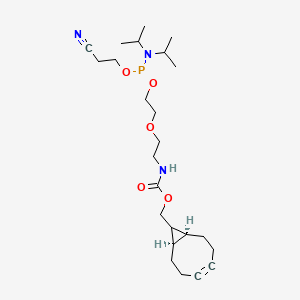
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a sec-butyl group, and a sulfonamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation and esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide reagents like sec-butylamine. The esterification step involves the use of methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Hydrolysis: Thiophene-2-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the sulfonamide group is crucial for its interaction with biological molecules, often forming hydrogen bonds and other interactions that stabilize the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 5-fluoro-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 5-iodo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.
Properties
Molecular Formula |
C10H14BrNO4S2 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
methyl 5-bromo-4-(butan-2-ylsulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14BrNO4S2/c1-4-6(2)12-18(14,15)8-5-7(10(13)16-3)17-9(8)11/h5-6,12H,4H2,1-3H3 |
InChI Key |
VWKFIVOJQALLNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(SC(=C1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)








![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)


